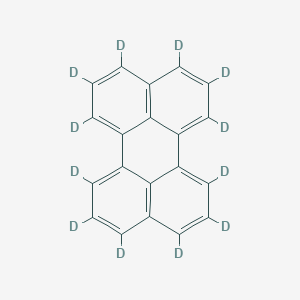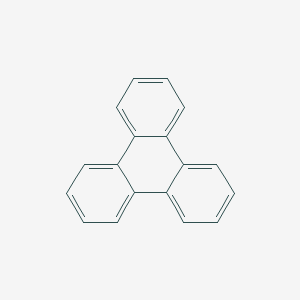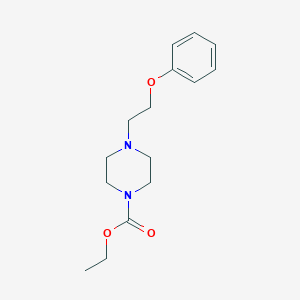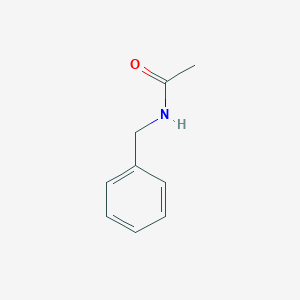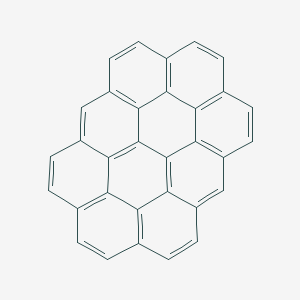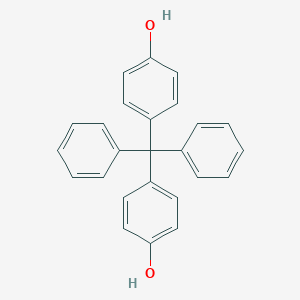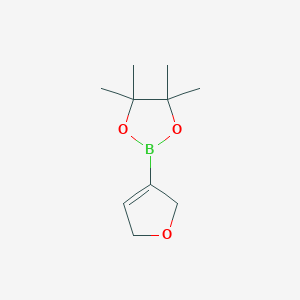
2-(2,5-二氢呋喃-3-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
NHC-Ag(I)-Catalyzed Three-Component 1,3-Dipolar Cycloaddition
The study titled "NHC-Ag(I)-Catalyzed Three-Component 1,3-Dipolar Cycloaddition To Provide Polysubstituted Dihydro-/Tetrahydrofurans" presents a novel method for synthesizing polyfunctionalized dihydrofuran and tetrahydrofuran derivatives. This synthesis is achieved through a [2 + 2 + 1] cycloaddition process involving diazoesters, aryl/alkenyl aldehydes, and alkyne/olefin dipolarophiles, catalyzed by an Ag(I) N-heterocyclic carbene complex. The process generates a carbonyl ylide intermediate that undergoes an endo-type 1,3-dipolar cycloaddition, resulting in dihydro-/tetrahydrofurans with high regio- and diastereoselectivities when using α-aryl or α-alkenyl diazoesters .
Catalyst- and Silane-Controlled Enantioselective Hydrofunctionalization of Alkenes
The paper "Catalyst- and Silane-Controlled Enantioselective Hydrofunctionalization of Alkenes by Cobalt-Catalyzed Hydrogen Atom Transfer and Radical-Polar Crossover" discusses a catalytic enantioselective synthesis of tetrahydrofurans, which are important components in many biologically active natural products. The synthesis involves a transition-metal catalyzed-hydrogen atom transfer (TM-HAT) and radical-polar crossover (RPC) mechanism. The process is highly efficient and enantioselective, achieving up to 94% ee using a chiral cobalt catalyst, N-fluoro-2,4,6-collidinium tetrafluoroborate, and diethylsilane. The study reveals that the absolute configuration of the product is significantly influenced by the steric hindrance of the silane used. The research also highlights the effects of silane addition rate, dioxygen in the solvent, temperature, and DFT calculations on the reaction mechanism, suggesting two competing selective mechanisms based on the hindrance of the silane .
Synthesis Analysis
The synthesis of 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be inferred from the methodologies described in the papers. The first paper provides a method that could potentially be adapted to synthesize the dihydrofuran component of the molecule through a three-component cycloaddition. The second paper offers insights into the enantioselective synthesis of tetrahydrofurans, which could be relevant if the synthesis of the target molecule requires control over the stereochemistry of the dihydrofuran moiety.
Molecular Structure Analysis
While neither paper directly discusses the molecular structure of 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the methods described could be applied to understand its structure. The dihydrofuran ring is a common structural motif in the compounds synthesized as described in both papers . The tetramethyl-1,3,2-dioxaborolane moiety would likely be introduced in a subsequent synthetic step, not covered by these studies.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of dihydro-/tetrahydrofurans are complex and involve multiple steps, as indicated by the papers. The first paper describes a cycloaddition reaction that forms the furan ring, while the second paper discusses a hydrogen atom transfer and radical-polar crossover mechanism. These reactions are crucial for constructing the furan component of the target molecule.
Physical and Chemical Properties Analysis
科学研究应用
1. Specific Scientific Field Pharmaceutical Research
3. Detailed Description of the Methods of Application or Experimental Procedures Unfortunately, the specific methods of application or experimental procedures for this compound in the context of Plk-2 inhibition are not provided in the source . Further research would be needed to obtain this information.
This compound is derived from 3-Oxotetrahydrofuran (O870480), which is a reagent in the preparation of dihydropteridinones . Dihydropteridinones are orally active Plk-2 inhibitors . Plk-2 is a potential target for cancer therapy, so this compound could have applications in the development of new anticancer drugs .
This compound is derived from 3-Oxotetrahydrofuran (O870480), which is a reagent in the preparation of dihydropteridinones . Dihydropteridinones are orally active Plk-2 inhibitors . Plk-2 is a potential target for cancer therapy, so this compound could have applications in the development of new anticancer drugs .
未来方向
属性
IUPAC Name |
2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5H,6-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCZWHPQMJOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446407 | |
| Record name | 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
212127-80-5 | |
| Record name | 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



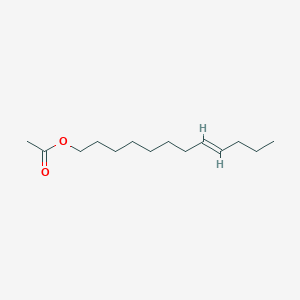
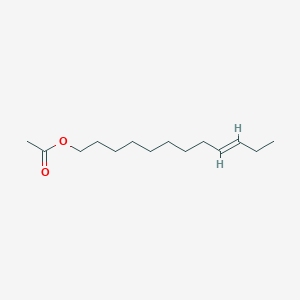
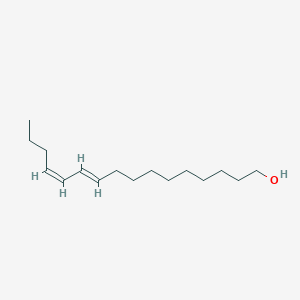
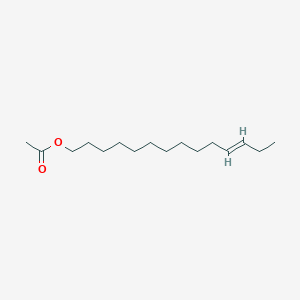
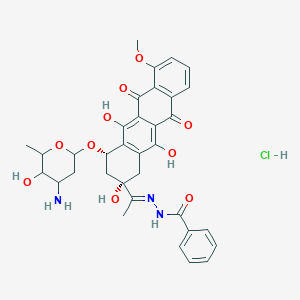
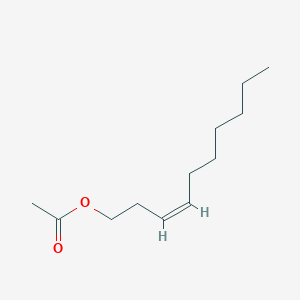
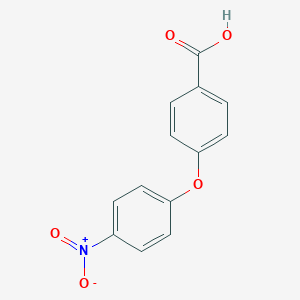
![4-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B110316.png)
